molecular formula C8H12O4 B153631 trans-Cyclohexane-1,3-dicarboxylic acid CAS No. 2305-30-8

trans-Cyclohexane-1,3-dicarboxylic acid

Cat. No. B153631
CAS RN: 2305-30-8
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-PHDIDXHHSA-N
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Description

Trans-cyclohexane-1,3-dicarboxylic acid is a chemical compound that belongs to the family of cyclohexane dicarboxylic acids. It is characterized by having two carboxylic acid groups on a cyclohexane ring in a trans configuration, meaning that the carboxylic acid groups are on opposite sides of the ring. This compound and its derivatives are of interest in various fields of chemistry due to their conformational properties and potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of trans-cyclohexane-1,3-dicarboxylic acid derivatives can be achieved through various methods. For instance, optically active trans-2-aminocyclohexanecarboxylic acids have been prepared by preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid, leading to the preparation of active trans-1,2-disubstituted cyclohexanes . Additionally, the mass spectra of carboxylic acids have shown that the interaction of carboxyl groups can be related to the geometrical arrangement of the carboxyl groups in the ground-state molecules, which is relevant for the synthesis of trans cyclohexane-1,2-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of trans-cyclohexane-1,3-dicarboxylic acid has been studied using various techniques. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined, revealing a monoclinic space group with two centrosymmetric molecules in the unit cell and a mean CCC-angle in the cyclohexane ring of 112.0° . The conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have also been investigated using NMR spectroscopy and density functional theory quantum mechanical calculations, demonstrating that the conformation can be influenced by the medium and ionization state .

Chemical Reactions Analysis

Trans-cyclohexane-1,3-dicarboxylic acid and its derivatives undergo various chemical reactions. For instance, the photo-induced addition of acetic acid to cyclohexene derivatives has been studied, showing the formation of different isomers depending on the starting material . Bromination and epoxydation reactions have also been explored, providing insights into the stereochemical outcomes of these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane-1,3-dicarboxylic acid derivatives are influenced by their molecular conformations. Studies have shown that cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids exist in zwitterionic forms in aqueous solution, with the most stable conformations being staggered forms . The inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests have been characterized, revealing different host-guest stoichiometries and hydrogen bonding schemes .

Scientific Research Applications

1. Crystal Structure Analysis

Crystals of 1,4-trans-cyclohexane-dicarboxylic acid have been studied for their monoclinic crystal structure, which includes two centrosymmetric molecules in the unit cell. This research provides insight into the molecular geometry and conformation of carboxylic groups in various acids (Dunitz & Strickler, 1966).

2. Mass Spectral Study

A mass spectral study of isomeric mixed methyl ethyl esters of trans-cyclohexane-1,3-dicarboxylic acid reveals a stepwise mechanism for alcohol elimination under electron impact ionization, providing valuable insights into the stereochemistry of these reactions (Etinger et al., 1994).

3. Plasticizer Identification

1,2-Cyclohexane dicarboxylic acid diisononyl ester, a new generation plasticizer used to improve the flexibility of polymers like PVC and reduce toxic effects, has been identified through GC/MS and ESI/MS methods. This application highlights its role in the plastics industry (Dziwiński et al., 2017).

4. Synthesis of Polymer Precursors

The synthesis of cis-1,3-diformylcyclohexane from the dimethyl ester of cyclohexane-cis-1,3-dicarboxylic acid demonstrates its use in polymerization processes, leading to the creation of new polymers (Corfield & Crawshaw, 1971).

5. Understanding Carboxyl Group Interaction

The interaction between carboxyl groups in trans-cyclohexane-1,2-dicarboxylic acid is crucial to distinguish it from its isomers, highlighting the importance of molecular geometry in chemical properties and reactions (Benoit & Holmes, 1972).

6. Synthesis of Amino Acids

Trans-2-aminocyclohexanecarboxylic acid, a key component for helical β-peptides, can be derived from trans-cyclohexane-1,2-dicarboxylic acid, showing its application in biochemical syntheses (Berkessel et al., 2002).

7. Production of Bio-based Plastics

A sustainable route for producing phthalate and its hydrogenated derivative from bio-based malic acid and erythritol involves trans-cyclohexane-1,2-dicarboxylic acid, emphasizing its role in environmentally friendly plastics production (Lu et al., 2018).

8. Conformational Analysis in Polymers

The conformational preferences of trans-1,2-cyclohexanedicarboxylic acid and its derivatives provide insight into their optical rotatory properties, influencing polymer design and synthesis (Overberger et al., 2007).

Safety And Hazards

Trans-Cyclohexane-1,3-dicarboxylic acid may be harmful if inhaled, absorbed through the skin, or swallowed . It can cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment should be used to avoid dust formation and inhalation of vapors, mist, or gas .

properties

IUPAC Name

(1R,3R)-cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cyclohexane-1,3-dicarboxylic acid

CAS RN

2305-30-8
Record name 1,3-Cyclohexanedicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
5 mL
Type
solvent
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Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclohexane-1,3-dicarboxylic acid
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trans-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 3
trans-Cyclohexane-1,3-dicarboxylic acid
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Reactant of Route 5
trans-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 6
trans-Cyclohexane-1,3-dicarboxylic acid

Citations

For This Compound
6
Citations
JK Stille, R Divakaruni - The Journal of Organic Chemistry, 1979 - ACS Publications
Carboxylation of Nonconjugated Diolefins. The reaction of 1, 5-hexadiene gave different products de-pending on the pressure of the reaction. At pressures greater than 5 atm, dimethyl 2…
Number of citations: 83 pubs.acs.org
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
In part 1 of this series, we developed a protocol for the large-scale calculation of pK a values in aqueous solutions from first principles calculations, with the goal of striking a compromise …
Number of citations: 99 pubs.acs.org
E Dunkelblum, H Hart - The Journal of Organic Chemistry, 1979 - ACS Publications
The reaction of several polymethylnaphthalenes with excess n-BuLi-TMEDA in THF-hexane resulted mainly in monometalation of a methyl substituent. In contrast with what might be …
Number of citations: 13 pubs.acs.org
SN James - 2014 - research-repository.griffith.edu.au
This thesis describes the design and synthesis of a new class of hydrogen bonding organocatalysts. After various synthetic strategies were investigated, a convenient two-step process, …
SN Balasubrahmanyam - Resonance, 2015 - Springer
The elucidation of the structure and stereochemistry of an acid named ‘C-11 Acid’ that played a crucial role in the determination of the molecular structure of abietic acid, which is a …
Number of citations: 2 link.springer.com
H Hershenson - 2012 - books.google.com
Page 1 Page 2 NUCLEAR MAGNETIC RESONANCE AND ELECT RON SPIN RESONANCE SPECTRA Index for 1968-1963 Page 3 Herbert M. Hershenson is also the author of …
Number of citations: 10 books.google.com

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